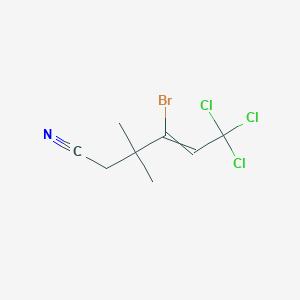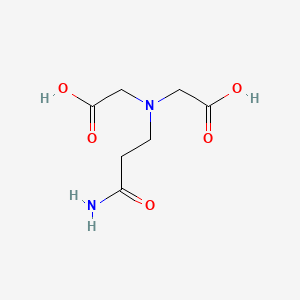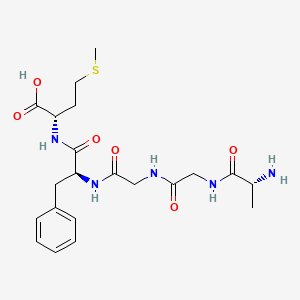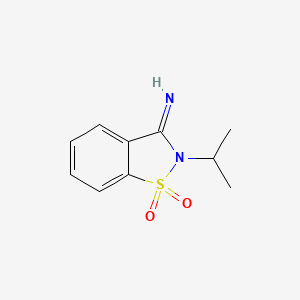
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound that contains a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with isopropyl isocyanate, followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may involve catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. The compound’s ability to inhibit these pathways contributes to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler analog with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Exhibits anticancer activity.
Uniqueness
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its isopropyl group and imino functionality contribute to its distinct chemical and biological properties, setting it apart from other benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
69360-20-9 |
|---|---|
Molekularformel |
C10H12N2O2S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
1,1-dioxo-2-propan-2-yl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C10H12N2O2S/c1-7(2)12-10(11)8-5-3-4-6-9(8)15(12,13)14/h3-7,11H,1-2H3 |
InChI-Schlüssel |
SDOAVGBIWOWILY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=N)C2=CC=CC=C2S1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


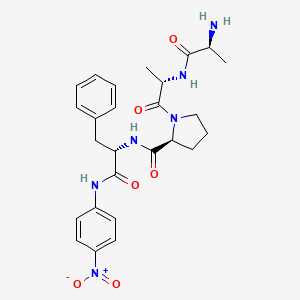
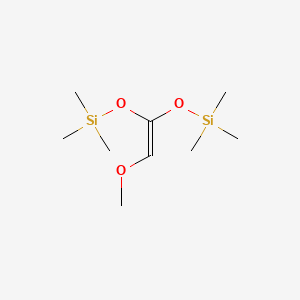
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)

![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)



